molecular formula C25H25NO6S B3659908 Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B3659908
M. Wt: 467.5 g/mol
InChI Key: RMMFYAVVTBYORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a thiophene ring substituted with a benzyloxyphenyl group and two ester groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis, followed by esterification and amidation steps to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Additionally, large-scale production would require efficient purification techniques such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophenes with various functional groups.

Scientific Research Applications

Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-({[3-(methoxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
  • Diethyl 5-({[3-(ethoxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Uniqueness

Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

diethyl 3-methyl-5-[(3-phenylmethoxybenzoyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO6S/c1-4-30-24(28)20-16(3)21(25(29)31-5-2)33-23(20)26-22(27)18-12-9-13-19(14-18)32-15-17-10-7-6-8-11-17/h6-14H,4-5,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMFYAVVTBYORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 6
Diethyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.